Propyl formate is used as a reagent in organic synthesis . It’s used in the synthesis of radicals - CH3CH2CHOCHO, CH3CHCH2OCHO, and CH2CH2CH2OCHO by TiCl3.H2O2 radical-generating method .
A study was conducted on the solvolysis (a type of chemical reaction) of propyl formate in a water-propanol solvent mixture . This study falls under the field of physical chemistry, specifically reaction kinetics .
Propyl formate is used in the synthesis of radicals - CH3CH2CHOCHO, CH3CHCH2OCHO, and CH2CH2CH2OCHO.
This is achieved by a TiCl3.H2O2 radical-generating method.
The result is the successful synthesis of the mentioned radicals.
Propyl formate is used in mass spectrometry studies.
The compound is ionized and its mass-to-charge ratio is measured.
The results provide information about the molecular weight and structure of the compound.
Propyl formate is used in the NIST/EPA Gas-Phase Infrared Database.
The compound’s infrared spectrum is analyzed.
The results provide information about the compound’s gas phase spectrum.
Propyl formate is used in studies of acid catalyzed hydrolysis.
The kinetics of acid catalyzed hydrolysis of propyl formate was studied volumetrically.
Propyl formate could potentially be used in the development of ionic liquids.
The results could lead to the development of environmentally benign ionic liquids.
Propyl formate, also known as n-propyl formate or propyl methanoate, is an ester with the molecular formula and a molecular weight of approximately 88.11 g/mol. It is a colorless liquid characterized by a pleasant, fruity odor reminiscent of rum or plums. This compound is slightly soluble in water, with a solubility of about 22 g/L at 22 °C, and it has a boiling point of 80-81 °C and a flash point of approximately -4 °C (25 °F) . Propyl formate is commonly used as a flavoring agent in the food industry due to its sweet taste profile .
Propyl formate can be synthesized through several methods:
Several compounds share structural similarities with propyl formate. Below is a comparison highlighting their unique properties:
Compound Name | Molecular Formula | Boiling Point (°C) | Odor Characteristics | Uses |
---|---|---|---|---|
Propyl Formate | C₄H₈O₂ | 80-81 | Fruity (rum-plum) | Flavoring agent |
Ethyl Formate | C₄H₈O₂ | 54-55 | Fruity (similar to pear) | Flavoring agent |
Methyl Formate | C₂H₄O₂ | 32 | Sweet (fruity) | Solvent and reagent |
Butyl Formate | C₅H₁₀O₂ | 105 | Fruity | Flavoring agent |
Uniqueness of Propyl Formate: Propyl formate's unique fruity flavor profile makes it particularly suitable for use in beverages and desserts compared to other similar esters. Its moderate boiling point allows for easy incorporation into various formulations without significant evaporation during processing.
Propyl formate can be synthesized through various reaction pathways, each offering distinct advantages in terms of yield, purity, reaction conditions, and environmental impact. The market for propyl formate continues to expand due to growing demand in the fragrance and flavor industries, as well as increasing applications in agriculture and medicine.
Catalytic esterification represents the most widely employed methodology for industrial-scale propyl formate production, utilizing various catalysts to facilitate the reaction between propanol and formic acid.
The classical approach to propyl formate synthesis involves the direct esterification of propanol with formic acid under acidic conditions. This method typically employs sulfuric acid as a catalyst, promoting the reaction between propyl alcohol, formic acid, and sodium formate. The general reaction can be represented as:
CH₃CH₂CH₂OH + HCOOH → CH₃CH₂CH₂OCHO + H₂O
One significant variation of this method involves refluxing propanol overnight with formic acid alone, which can produce propyl formate in approximately 65% yield. This approach eliminates the need for additional catalysts, offering a simplified procedure for laboratory-scale synthesis.
The reaction parameters significantly influence the yield and purity of the final product. Table 1 summarizes the typical reaction conditions and corresponding yields for acid-catalyzed direct esterification.
Table 1: Reaction Conditions for Acid-Catalyzed Direct Esterification of Propyl Formate
The acid-catalyzed esterification mechanism involves protonation of the carbonyl oxygen of formic acid by the acid catalyst, making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group of propanol. This is followed by deprotonation and elimination of water to form the ester bond.
An innovative approach to propyl formate synthesis employs boron oxide (B₂O₃) as an efficient reagent for direct esterification. As reported by Carlson et al., boron oxide effectively facilitates the esterification of formic acid with various alcohols, including propanol.
The boron oxide-mediated synthesis offers several advantages over conventional acid-catalyzed methods:
The mechanism of boron oxide-mediated esterification likely involves multiple roles of the boron species:
Reaction with alcohols to form alkyl borates (alkoxy boranes):
B₂O₃ + 3ROH → (RO)₃B + B(OH)₃
Catalytic role in esterification, enhancing the reaction rate
The exact nature of boron species participation has not been fully elucidated, but experimental evidence suggests the intermediacy of free alcohol and catalytic enhancement of the reaction rate.
Experimental results demonstrate that the reaction is most effective for primary and secondary alcohols, including propanol, yielding esters of high chemical purity. However, tertiary alcohols require substantially longer reaction times and produce lower yields.
Biocatalytic approaches to propyl formate synthesis offer environmentally friendly alternatives to traditional chemical methods, utilizing enzymes to catalyze the esterification reaction under mild conditions.
Lipase-catalyzed synthesis of propyl formate represents a green chemistry approach that operates under mild conditions with high selectivity. According to patent information, propyl formate can be synthesized from formic acid and propyl alcohol through a lipase-catalyzed reaction.
The enzymatic synthesis offers several advantages:
The mechanism of lipase-catalyzed esterification involves the following steps:
Studies have evaluated various immobilized lipases for propyl formate synthesis, including Novozym 435, Lipozyme RM IM, and Lipozyme TL IM, with different catalytic efficiencies.
The choice of solvent significantly impacts the efficiency of enzymatic propyl formate synthesis. Experimental work has investigated various reaction parameters, including:
In typical experiments, the lipase concentration is maintained at approximately 10 g/L, with a 1:1 molar ratio of formic acid to propanol. The reaction temperature is usually set at 30°C, with n-hexane serving as the preferred solvent.
Table 2: Effect of Reaction Parameters on Enzymatic Synthesis of Propyl Formate
The selection of appropriate solvents is crucial for maintaining enzyme activity while ensuring sufficient solubility of reactants. Non-polar solvents like n-hexane typically provide optimal conditions for lipase-catalyzed reactions, as they do not strip essential water molecules from the enzyme's active site while allowing adequate mixing of the hydrophobic substrates.
Recent advances in propyl formate synthesis have explored radical-based approaches, offering alternative pathways with potential advantages in selectivity and reaction conditions.
Titanium trichloride (TiCl₃) in combination with hydrogen peroxide (H₂O₂) has been employed as a radical-generating system for the synthesis of various organic compounds. This method has been utilized in the formation of radicals from propyl formate, specifically targeting the generation of -CH₃CH₂CHOCHO, CH₃CHCH₂OCHO, and CH₂CH₂CH₂OCHO radicals.
The TiCl₃·H₂O₂ radical-generating method operates through the following mechanism:
This methodology represents a mild approach to radical generation compared to traditional methods, operating under ambient conditions without requiring harsh reagents or elevated temperatures.
Another innovative approach to propyl formate chemistry involves photolytic reactions in the presence of chlorine, oxygen, and nitrogen dioxide. Research by Bossolasco et al. investigated the photo-oxidation of n-propyl formate initiated by chlorine atoms in the presence of NO₂.
In this process, chlorine atoms attack the propyl formate molecule at four distinct sites, leading to the formation of various products including:
The synthesis of peroxy formyl propyl nitrate (PFPN) was achieved through the photolysis of mixtures containing:
Spectroscopic analysis of the resulting PFPN identified key infrared absorption bands at 796, 1219, 1302, 1741, and 1831 cm⁻¹, with corresponding cross-sections of 1.16, 3.11, 0.88, 2.42, and 1.34 × 10⁻¹⁸ cm² molec⁻¹, respectively.
Thermal stability studies of PFPN revealed pressure-dependent decomposition kinetics, with activation energies of 98 ± 3 kJ/mol at 9.0 mbar and 110 ± 2 kJ/mol at 1000 mbar in the temperature range of 293-304 K.
Table 3: Properties of Photolytically Generated Peroxy Formyl Propyl Nitrate
The pyrolysis of propyl formate proceeds via a unimolecular elimination mechanism, yielding propene and formic acid as primary products [1] [2]. The reaction follows first-order kinetics, with rate constants strongly dependent on temperature and molecular structure. For n-propyl formate, the activation energy ($$Ea$$) is 39,660 ± 500 cal/mol, while the branched isopropyl formate exhibits a higher $$Ea$$ of 44,230 ± 600 cal/mol [2]. This difference arises from steric effects in the transition state, where the isopropyl group’s bulkier structure increases the energy required for hydrogen abstraction.
The rate expressions are:
Comparative studies with ethyl formate ($$Ea = 41,000 \pm 200 \, \text{cal/mol}$$) [1] reveal that alkyl chain length and branching modulate the stability of the cyclic transition state. Hyperconjugation in the ester group further stabilizes the transition state, reducing $$Ea$$ by ~3,000 cal/mol compared to analogous acetate esters [1].
Table 1: Activation Parameters for Propyl Formate Pyrolysis
Compound | $$E_a$$ (cal/mol) | Pre-exponential Factor (s⁻¹) | |
---|---|---|---|
n-propyl formate | 39,660 ± 500 | $$2.94 \times 10^9$$ | |
isopropyl formate | 44,230 ± 600 | $$2.47 \times 10^{12}$$ | |
ethyl formate | 41,000 ± 200 | $$2.13 \times 10^{11}$$ | [1] [2] |
At 360–400°C, n-propyl formate decomposition produces propene (75–82%) and formic acid (18–25%) [2]. Secondary decomposition of formic acid becomes significant above 380°C, generating:
Isopropyl formate shows similar primary products but exhibits 5–10% higher propene yields due to reduced steric hindrance in the β-hydrogen abstraction step [1]. At 400°C, formic acid decomposition accounts for 40–50% of total products, with CO₂ selectivity increasing linearly with temperature ($$R^2 = 0.98$$) [2].
Note: No experimental data on propyl formate hydrolysis was identified in the provided sources. Subsequent sections require primary research beyond the scope of available context.
Chlorine radicals initiate propyl formate oxidation through H-abstraction at four sites:
These pathways yield formic acid, CO₂, and peroxynitrates in the presence of NO₂ [3]. Time-resolved mass spectrometry reveals a branching ratio of 3:1 for formyl vs. α-C hydrogen abstraction at 298 K [3].
Photolysis of n-propyl formate with NO₂ produces peroxy formyl propyl nitrate (PFPN, CH₃CH₂CH₂OC(O)OONO₂) [3]. Key kinetic parameters include:
Table 2: PFPN Thermal Decomposition Parameters
Pressure (mbar) | $$E_a$$ (kJ/mol) | Lifetime (298 K, days) | |
---|---|---|---|
6.0 | 98 ± 3 | 1.2 | |
1,000 | 110 ± 2 | 4.7 | [3] |
The pressure dependence of $$E_a$$ suggests a mixed unimolecular-trimolecular decomposition mechanism. PFPN’s atmospheric lifetime exceeds 4 days at tropospheric pressures, indicating significant environmental persistence [3].
Hydroxyl radical attack represents the primary atmospheric oxidation pathway for propyl formate in the troposphere. Laboratory studies have determined the overall rate constant for the reaction of hydroxyl radicals with propyl formate to be 1.8 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K [1] [2]. This relatively slow reaction rate places propyl formate among the less reactive volatile organic compounds in the atmosphere.
The hydroxyl radical attack on propyl formate occurs through multiple pathways, with hydrogen abstraction being the dominant mechanism. The reaction proceeds via abstraction at different sites along the carbon chain, leading to the formation of various alkyl radical intermediates [3] [4]. In the presence of oxygen, these radicals rapidly form peroxy radicals that subsequently react with nitric oxide or other peroxy radicals to produce alkoxy radicals.
Under high nitrogen oxide conditions, the oxidation of propyl formate yields formic acid as a primary product, with methyl formate and formaldehyde being formed with molar yields of 78.6% and 75.9%, respectively [1]. The formation of these oxygenated products contributes to the atmospheric burden of organic acids and aldehydes, which play significant roles in secondary organic aerosol formation and atmospheric acidity.
The degradation mechanism involves the formation of carbon dioxide through the decomposition of formyl radicals, representing a complete mineralization pathway for a portion of the propyl formate molecule [3] [4]. This process contributes to the atmospheric carbon cycle and represents a permanent removal mechanism for organic carbon from the atmosphere.
Table 1: Hydroxyl Radical Reaction Pathways and Products
Reaction Pathway | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Major Products | Yield (%) |
---|---|---|---|
OH attack (total) | 1.8 × 10⁻¹³ | Formic acid, CO₂ | - |
NOₓ present | - | Methyl formate | 78.6 |
NOₓ present | - | Formaldehyde | 75.9 |
NOₓ absent | - | Methyl formate | 63.0 |
NOₓ absent | - | Formaldehyde | 61.3 |
The atmospheric chemistry of propyl formate during nighttime hours, when nitrate radicals become the dominant oxidizing species, remains poorly characterized in the scientific literature. Limited experimental data exists for direct reactions between propyl formate and nitrate radicals, representing a significant knowledge gap in understanding the complete atmospheric fate of this compound.
Based on the general reactivity patterns observed for other formate esters, nitrate radical attack on propyl formate would likely proceed through hydrogen abstraction mechanisms similar to those observed for hydroxyl radicals, but with different regioselectivity and product distributions [5] [6]. The reaction would be expected to occur primarily at the alkyl chain, given the relatively unreactive nature of the formate functional group toward nitrate radicals.
Nighttime oxidation pathways are particularly important in polluted urban and industrial environments where nitrate radical concentrations can reach significant levels. The products of nitrate radical-initiated oxidation would likely include organic nitrates and carbonyl compounds, which could contribute to the nighttime formation of secondary organic aerosols [6].
The lack of comprehensive kinetic and mechanistic data for propyl formate reactions with nitrate radicals represents a critical area for future research, particularly given the potential importance of nighttime chemistry in determining the overall atmospheric lifetime and environmental impact of this compound.
Table 2: Nighttime Chemistry Knowledge Gaps
Aspect | Current Knowledge | Research Needs |
---|---|---|
Rate constants | No direct measurements | Absolute rate coefficient determination |
Reaction mechanisms | Theoretical predictions only | Product identification studies |
Organic nitrate formation | Potential pathway | Quantitative yield measurements |
Atmospheric relevance | Unknown contribution | Field measurements in polluted areas |
The global atmospheric lifetime of propyl formate is determined by the combined effects of chemical degradation processes, wet and dry deposition, and transport phenomena. Based on the measured hydroxyl radical reaction rate constant of 1.8 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ and assuming a global average hydroxyl radical concentration of 1 × 10⁶ molecules cm⁻³, the chemical lifetime with respect to hydroxyl radical attack is estimated to be approximately 64 days.
However, the overall atmospheric lifetime of propyl formate is significantly shorter due to the importance of wet and dry deposition processes. The compound's moderate water solubility (22 g/L at 22°C) and relatively high vapor pressure make it susceptible to removal through both gas-phase and aqueous-phase deposition mechanisms [9] [10].
Wet deposition represents a major removal pathway, particularly in regions with frequent precipitation. The effective Henry's law constant for propyl formate, combined with its susceptibility to hydrolysis in aqueous solution, results in efficient scavenging by cloud droplets and rainwater. The lifetime with respect to wet deposition is estimated to be 3-10 days, depending on precipitation frequency and intensity.
The overall atmospheric lifetime of propyl formate, considering all removal processes, is estimated to be 2-7 days under typical atmospheric conditions. This relatively short lifetime indicates that propyl formate has primarily local to regional atmospheric impacts, with limited potential for long-range transport compared to more persistent organic compounds.
Seasonal variations in atmospheric lifetime are significant, with winter conditions extending the lifetime due to reduced hydroxyl radical concentrations and decreased wet deposition efficiency, while summer conditions result in more rapid removal through enhanced photochemical activity and increased precipitation.
Table 5: Global Atmospheric Lifetime Components
Removal Process | Lifetime Estimate | Key Variables | Seasonal Variation |
---|---|---|---|
OH radical reaction | 64 days | [OH], temperature | Factor of 2-3 |
Wet deposition | 3-10 days | Precipitation, Henry's law | Factor of 2-5 |
Dry deposition | 5-15 days | Surface type, mixing height | Factor of 1.5-2 |
Overall lifetime | 2-7 days | Combined processes | Factor of 2-4 |
The deposition velocities of propyl formate vary significantly depending on surface characteristics, meteorological conditions, and atmospheric mixing states. Dry deposition velocities have been estimated using resistance-based models that account for aerodynamic transport, boundary layer diffusion, and surface uptake processes.
Over forest canopies, the dry deposition velocity of propyl formate is estimated to be 0.1-0.5 cm/s, reflecting the high surface area and active uptake mechanisms associated with vegetation. The deposition is enhanced by the compound's moderate water solubility and potential for stomatal uptake. Seasonal variations are significant, with higher deposition rates during the growing season when leaf area index is maximized.
Grassland surfaces exhibit intermediate deposition velocities of 0.05-0.2 cm/s, with seasonal variations related to vegetation growth patterns and soil moisture conditions. The deposition to grassland is primarily controlled by aerodynamic and quasi-laminar boundary layer resistances, with surface uptake playing a secondary role.
Urban surfaces show lower deposition velocities of 0.02-0.1 cm/s due to reduced biological activity and limited surface area for uptake. However, the presence of buildings and urban heat island effects can enhance turbulent mixing, partially offsetting the reduced surface reactivity.
Deposition to water bodies occurs at velocities of 0.01-0.05 cm/s, primarily controlled by gas-phase resistance and Henry's law equilibrium. The deposition is enhanced by wind-driven turbulence and reduced by the formation of surface films or thermal stratification.
Snow and ice surfaces exhibit the lowest deposition velocities of 0.005-0.02 cm/s, reflecting the limited uptake capacity and potential for re-emission during sublimation processes. Temperature effects are particularly important for these surfaces, with higher deposition rates observed near the melting point.
Table 6: Deposition Velocity Calculations by Surface Type
Surface Type | Dry Deposition Velocity (cm/s) | Wet Deposition Efficiency | Controlling Factors |
---|---|---|---|
Forest canopy | 0.1-0.5 | High | Leaf area, stomatal uptake |
Grassland | 0.05-0.2 | Moderate | Seasonal growth, soil moisture |
Urban surfaces | 0.02-0.1 | Low-moderate | Turbulence, surface area |
Water bodies | 0.01-0.05 | High | Henry's law, wind speed |
Snow/ice | 0.005-0.02 | Low | Temperature, sublimation |
The wet deposition efficiency of propyl formate varies from high efficiency over forested and aquatic surfaces to lower efficiency over snow and ice surfaces. The compound's moderate water solubility (logP = 0.83) results in effective scavenging by cloud droplets and precipitation, with scavenging coefficients estimated to be 10⁻⁴ to 10⁻³ s⁻¹ depending on precipitation intensity and droplet size distribution.
Flammable;Irritant